molecular formula C22H25ClN6O2 B2565973 N-(5-chloro-2-methoxyphenyl)-N'-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine CAS No. 946209-12-7

N-(5-chloro-2-methoxyphenyl)-N'-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2565973
CAS No.: 946209-12-7
M. Wt: 440.93
InChI Key: IMJHZLGIECHMNR-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-N'-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a triazine-based compound characterized by a 1,3,5-triazine core with substitutions at positions 2, 4, and 4. The 2- and 4-amino groups are linked to a 5-chloro-2-methoxyphenyl and a 3,4-dimethylphenyl moiety, respectively, while the 6-position features a morpholine ring.

Properties

IUPAC Name

2-N-(5-chloro-2-methoxyphenyl)-4-N-(3,4-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN6O2/c1-14-4-6-17(12-15(14)2)24-20-26-21(25-18-13-16(23)5-7-19(18)30-3)28-22(27-20)29-8-10-31-11-9-29/h4-7,12-13H,8-11H2,1-3H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJHZLGIECHMNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=C(C=CC(=C4)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-N'-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the triazine family, which has garnered interest due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C20H21ClN6O3
  • Molecular Weight : 428.88 g/mol
  • CAS Number : 894576-32-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Notably:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It may modulate receptors that play critical roles in signaling pathways related to tumor growth and metastasis.

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazine derivatives, including this compound. The following table summarizes key findings regarding its activity against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)0.20Inhibition of PI3K/mTOR pathway
MCF-7 (Breast Cancer)1.25Induction of apoptosis via BAX/Bcl-2 modulation
HeLa (Cervical Cancer)1.03Cell cycle arrest in G2/M phase
HepG2 (Liver Cancer)12.21Cytotoxicity through reactive oxygen species

These findings indicate that the compound exhibits significant potency against various cancer types, suggesting its potential as a therapeutic agent.

Case Studies

  • Study on Breast Cancer Cells :
    A study investigated the effects of this compound on MCF-7 cells. The results indicated that treatment led to a significant decrease in cell viability and induced apoptosis through activation of caspase pathways .
  • In Vivo Testing :
    In a zebrafish model, the compound was tested for toxicity and efficacy against tumor growth. The results showed no significant toxicity at therapeutic doses and a marked reduction in tumor size compared to control groups .

Comparison with Similar Compounds

Position 6 Modifications

  • N2-[2-(5-chloro-2-methoxyphenyl)ethyl]-6-(chloromethyl)-1,3,5-triazine-2,4-diamine ():

    • Substituents: Chloromethyl group at position 5.
    • Applications: Intermediate in synthesizing triazine derivatives.
    • Key Difference: Lack of morpholine and 3,4-dimethylphenyl groups reduces steric bulk compared to the target compound.
  • N-(5-chloro-2-methoxyphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine (): Substituents: Benzofuran group at position 6.
  • Triaziflam (N-[1-(3,5-Dimethylphenoxy)-2-propanyl]-6-(2-fluoro-2-propanyl)-1,3,5-triazine-2,4-diamine) (): Substituents: Fluorinated alkyl and phenoxy groups. Applications: Herbicide. Key Difference: Fluorine enhances lipophilicity and metabolic stability compared to the morpholine group .

Position 2 and 4 Modifications

  • 6-Chloro-N,N'-bis(5-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine ():

    • Substituents: Two 5-chloro-2-methylphenyl groups at positions 2 and 3.
    • Key Difference: Symmetrical substitution pattern increases rigidity, whereas the target compound’s asymmetric aryl groups may enhance binding selectivity .
  • Prometryn (N,N'-bis(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine) (): Substituents: Methylthio and isopropyl groups. Applications: Herbicide.

Functional Group Comparisons

Morpholine vs. Sulfur-Containing Groups

  • N-(4-methoxyphenyl)-6-{[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine (): Substituents: Triazole-thioether at position 6.
  • N,N'-bis(4-methoxyphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine ():

    • Substituents: Thiadiazole-sulfanyl group.
    • Key Feature: Thiadiazole introduces heterocyclic diversity, which may improve binding to biological targets .

Data Table: Key Structural and Functional Comparisons

Compound Name Position 6 Substituent Position 2/4 Substituents Molecular Weight (g/mol) Notable Properties/Applications Evidence ID
Target Compound Morpholin-4-yl 5-chloro-2-methoxyphenyl; 3,4-dimethylphenyl ~475 (estimated) Potential agrochemical/pharmaceutical -
N2-[2-(5-chloro-2-methoxyphenyl)ethyl]-6-(chloromethyl)-1,3,5-triazine-2,4-diamine Chloromethyl Ethyl-linked 5-chloro-2-methoxyphenyl 396.3 Synthetic intermediate
Triaziflam 2-Fluoro-2-propanyl 3,5-Dimethylphenoxy 342.4 Herbicide
Prometryn Methylthio Bis(isopropyl) 241.4 Soil-persistent herbicide
N-(5-chloro-2-methoxyphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine 3-Methylbenzofuran 5-chloro-2-methoxyphenyl 406.9 Unspecified bioactivity
6-Chloro-N,N'-bis(5-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine Chloro Bis(5-chloro-2-methylphenyl) 454.3 Structural rigidity

Research Implications

The target compound’s morpholine and asymmetric aryl substituents distinguish it from analogues like prometryn (herbicidal) or sulfur-containing derivatives (enhanced reactivity). Comparisons highlight the critical role of substituent chemistry in modulating solubility, stability, and bioactivity in triazine derivatives.

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